![molecular formula C25H25FN2O4 B303907 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303907.png)
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X is not fully understood. However, studies have suggested that 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X may exert its anti-tumor effects by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X can induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. Additionally, 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X has been shown to inhibit cancer cell migration and invasion, suggesting that it may have potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X is its potent anti-tumor activity, which has been demonstrated in various cancer cell lines. Additionally, 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X has been shown to exhibit a favorable toxicity profile, with low toxicity in normal cells. However, one limitation of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X is its complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research on 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X. One direction is to further investigate its mechanism of action, particularly with regard to the Akt/mTOR signaling pathway. Additionally, further studies are needed to evaluate the efficacy of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X in animal models and to investigate its potential as a combination therapy with other anti-cancer agents. Finally, research is needed to optimize the synthesis method of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X to make it more accessible for widespread use in research.
Synthesis Methods
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X is synthesized through a multistep process involving various chemical reactions. The synthesis begins with the reaction of 2,5-dimethoxybenzaldehyde and 2-fluoroaniline to form 2,5-dimethoxy-N-(2-fluorophenyl)aniline. This intermediate is then reacted with methyl acetoacetate to form 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia and acetic acid to form 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X.
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X has been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may be a promising candidate for cancer treatment.
properties
Product Name |
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
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Molecular Formula |
C25H25FN2O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H25FN2O4/c1-14-22(25(30)28-18-8-5-4-7-17(18)26)23(24-19(27-14)9-6-10-20(24)29)16-13-15(31-2)11-12-21(16)32-3/h4-5,7-8,11-13,23,27H,6,9-10H2,1-3H3,(H,28,30) |
InChI Key |
JJAKSYZBNHIKNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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